molecular formula C4H7BrN2S B3268934 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine CAS No. 500188-75-0

4-(Bromomethyl)-4,5-dihydrothiazol-2-amine

Cat. No.: B3268934
CAS No.: 500188-75-0
M. Wt: 195.08 g/mol
InChI Key: CORSGLXWWCECMG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4,5-dihydrothiazol-2-amine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine typically involves the bromination of a suitable precursor. One common method is the bromomethylation of thiazole derivatives. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under mild conditions. The reaction can be represented as follows:

Thiazole derivative+NBSThis compound\text{Thiazole derivative} + \text{NBS} \rightarrow \text{this compound} Thiazole derivative+NBS→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, which is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4,5-dihydrothiazol-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction can be used to modify the thiazole ring or the bromomethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new thiazole derivative with an amine group, while oxidation might introduce hydroxyl or carbonyl functionalities.

Scientific Research Applications

4-(Bromomethyl)-4,5-dihydrothiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound can be used to create polymers with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Researchers use it to study enzyme interactions and inhibition, as the thiazole ring is a common motif in many bioactive molecules.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine involves its interaction with biological targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-4,5-dihydrothiazol-2-amine
  • 4-(Methylthio)-4,5-dihydrothiazol-2-amine
  • 4-(Hydroxymethyl)-4,5-dihydrothiazol-2-amine

Uniqueness

4-(Bromomethyl)-4,5-dihydrothiazol-2-amine is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or methylthio counterparts. This increased reactivity allows for a broader range of chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2S/c5-1-3-2-8-4(6)7-3/h3H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSGLXWWCECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-4,5-dihydrothiazol-2-amine
Reactant of Route 2
4-(Bromomethyl)-4,5-dihydrothiazol-2-amine
Reactant of Route 3
4-(Bromomethyl)-4,5-dihydrothiazol-2-amine
Reactant of Route 4
4-(Bromomethyl)-4,5-dihydrothiazol-2-amine
Reactant of Route 5
4-(Bromomethyl)-4,5-dihydrothiazol-2-amine
Reactant of Route 6
4-(Bromomethyl)-4,5-dihydrothiazol-2-amine

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